



Technical Guide: Fmoc-N-Me-Asp(OtBu)-OH for Peptide Synthesis

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Compound of Interest		
Compound Name:	Fmoc-N-Me-Asp(OtBu)-OH	
Cat. No.:	B557422	Get Quote

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of **Fmoc-N-Me-Asp(OtBu)-OH**. It covers key supplier data, physicochemical properties, and detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS).

Fmoc-N-Me-Asp(OtBu)-OH is a crucial amino acid derivative for synthesizing complex peptides.[1] The N-methyl group enhances metabolic stability and can improve oral bioavailability, while the Fmoc protecting group is fundamental to the SPPS workflow.[1][2] The tert-butyl (OtBu) ester protects the side-chain carboxyl group and is readily removed during the final cleavage step.[3]

Supplier and Product Information

Procuring high-quality reagents is critical for successful peptide synthesis. **Fmoc-N-Me-Asp(OtBu)-OH** is available from several reputable suppliers, often with specified purity levels and storage conditions.

Table 1: Product Specifications for Fmoc-N-Me-Asp(OtBu)-OH



Parameter	Value	Source
Synonyms	Fmoc-N-methyl-L-aspartic acid β-tert-butyl ester	[1]
CAS Number	152548-66-8	[1]
Molecular Formula	C24H27NO6	[1]
Molecular Weight	~425.5 g/mol	[1][4]
Typical Purity	≥97% (HPLC)	[1]
Appearance	White to off-white solid/powder	[1]
Storage Temperature	0°C to 8°C, desiccated	[1][4]
Key Suppliers	Sigma-Aldrich (Merck), Chem- Impex, RayBiotech, Adachi-Bio	[1][4][5][6]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like **Fmoc-N-Me-Asp(OtBu)-OH** into a peptide sequence requires optimized protocols due to the increased steric hindrance of the N-methyl group, which can slow down coupling reactions.[2][7]

Materials

- Fmoc-N-Me-Asp(OtBu)-OH
- Appropriate resin (e.g., Rink Amide, Wang)
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Fmoc Deprotection Solution: 20% piperidine in DMF
- Coupling Reagents: HATU, HBTU, or PyAOP are recommended for N-methylated residues.
 [2][8][9]



• Base: N,N-Diisopropylethylamine (DIPEA) or sym-Collidine

Detailed Methodology

Step 1: Resin Preparation

- Place the desired amount of resin in a reaction vessel.
- Swell the resin in DMF for at least 30-60 minutes.[2][7]
- Drain the DMF from the vessel.

Step 2: Fmoc Group Deprotection

- Add the 20% piperidine in DMF solution to the resin.
- Agitate the mixture for 3-5 minutes, then drain.
- Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.
 [7]
- Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Step 3: Amino Acid Activation and Coupling Due to steric hindrance, coupling N-methylated amino acids is more challenging and requires potent activation.

- In a separate vial, dissolve **Fmoc-N-Me-Asp(OtBu)-OH** (3-4 equivalents relative to resin loading) and an equimolar amount of a coupling reagent (e.g., HATU) in DMF.[2][10]
- Add a base (e.g., DIPEA, 6-8 equivalents) to the solution to begin the activation process.[2]
 Let the mixture stand for 2-5 minutes.[10]
- Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-4 hours.[2][10] Coupling times may need to be extended compared to non-methylated amino acids.



Monitoring: The completion of the coupling reaction should be monitored. Standard ninhydrin
tests are ineffective for N-methylated amines; the bromophenol blue test is a suitable
alternative.[2] If the test indicates incomplete coupling, the step should be repeated.

Step 4: Washing

- After the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the peptide sequence.

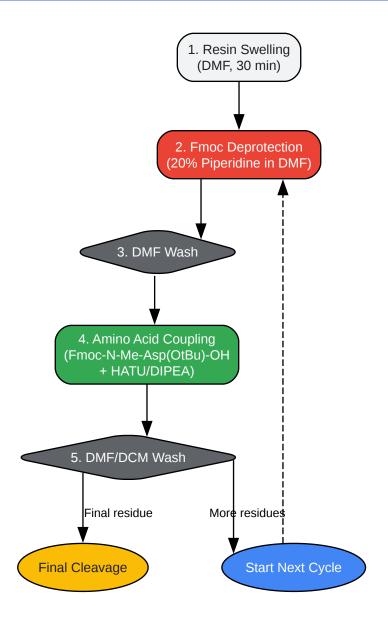
Step 5: Cleavage and Deprotection

- Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups (including the OtBu group) are removed simultaneously.
- This is typically achieved using a cleavage cocktail containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

Visualized Workflows and Relationships

Diagrams can clarify complex processes and logical connections inherent in chemical synthesis and procurement.





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Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Caption: Logical relationship for selecting a suitable chemical supplier.

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